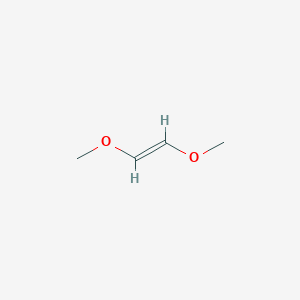

1,2-Dimethoxyethylene

Description

Structure

3D Structure

Properties

CAS No. |

10340-88-2 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

(E)-1,2-dimethoxyethene |

InChI |

InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |

InChI Key |

SJQBHNHASPQACB-ONEGZZNKSA-N |

SMILES |

COC=COC |

Isomeric SMILES |

CO/C=C/OC |

Canonical SMILES |

COC=COC |

Other CAS No. |

10340-88-2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1,2 Dimethoxyethylene

Established Synthetic Routes to 1,2-Dimethoxyethylene

Several foundational methods have been reported for the preparation of 1,2-dimethoxyethylene. These routes primarily involve elimination reactions, such as dehydrohalogenation and thermal demethanolization, which create the central carbon-carbon double bond.

Dehydrohalogenation, a classic elimination reaction, serves as a viable pathway for synthesizing alkenes. In the context of 1,2-dimethoxyethylene synthesis, this approach typically involves the removal of two halogen atoms from a vicinal dihalide precursor. One of the established methods is the dechlorination of 1,2-dichloro-1,2-dimethoxyethane. This reaction utilizes a reducing metal, such as magnesium, to facilitate the elimination of the two chlorine atoms, resulting in the formation of the ethylene (B1197577) double bond.

The generalized transformation can be represented as follows:

Reaction Scheme for Dechlorination of 1,2-dichloro-1,2-dimethoxyethane

| Precursor | Reagent | Product |

|---|

This method represents a direct application of dehalogenation chemistry to produce the target alkene ether.

Thermal elimination of methanol (B129727) from a suitable precursor is another effective method for producing 1,2-dimethoxyethylene. A well-documented example of this pathway is the vapor-phase pyrolysis of 1,1,2-trimethoxyethane (B50907). When 1,1,2-trimethoxyethane is passed over a heated catalyst, such as alumina (B75360) (Al₂O₃), it undergoes elimination of one molecule of methanol to yield 1,2-dimethoxyethylene. This process has been shown to be an efficient route, with conversions reaching up to 90%. A notable feature of this reaction is its stereochemical outcome, as it typically produces a mixture of isomers that is significantly enriched in the cis-isomer.

| Precursor | Catalyst | Temperature | Conversion | Product Ratio (cis:trans) |

| 1,1,2-Trimethoxyethane | Alumina (Al₂O₃) | 300 °C | ~90% | ~8:1 |

This pyrolytic method is particularly valuable for obtaining the cis-isomer, which can then be used directly or serve as a starting material for the synthesis of the trans-isomer.

While etherification is a fundamental reaction for forming C-O bonds, direct synthetic routes to 1,2-dimethoxyethylene via etherification or condensation of C2 building blocks like glyoxal (B1671930) are not prominently featured in the literature. The synthesis of the saturated analogue, 1,2-dimethoxyethane (B42094) (also known as monoglyme), is commonly achieved through the etherification of ethylene glycol with a methylating agent. For instance, ethylene glycol can be reacted with methanol over a catalyst to produce 1,2-dimethoxyethane.

However, creating the unsaturated double bond of 1,2-dimethoxyethylene through such methods is more complex. The synthesis of related precursors, such as the glyoxal acetal (B89532) 1,1,2,2-tetramethoxyethane, can be achieved by reacting aqueous glyoxal with methanol in the presence of an acid catalyst. This acetal could potentially serve as a precursor for elimination reactions, but direct condensation to form 1,2-dimethoxyethylene is not a standard reported method.

Stereoselective Synthesis of 1,2-Dimethoxyethylene Isomers (cis/trans)

The control of stereochemistry is a crucial aspect of synthesizing 1,2-dimethoxyethylene, as the cis and trans isomers can exhibit different physical properties and reactivity. Methodologies have been developed to selectively access each isomer.

The thermal demethanolization of 1,1,2-trimethoxyethane, as described previously, provides a direct route to a product mixture that is highly enriched in cis-1,2-dimethoxyethylene, with typical cis:trans ratios around 8:1. This makes pyrolysis the preferred method for obtaining the cis-isomer, which can be isolated from the mixture by careful distillation.

Conversely, the trans-isomer is best prepared through the isomerization of the more readily accessible cis-isomer. The equilibration of cis-1,2-dimethoxyethylene to a mixture containing the trans-isomer can be achieved by heating in the presence of a suitable catalyst. Mercuric acetate (B1210297) has been identified as an effective catalyst for this transformation. By heating the cis-isomer at elevated temperatures (e.g., 175 °C) with a catalytic amount of mercuric acetate, an equilibrium mixture is formed from which the trans-isomer can be isolated. Research has indicated that the cis-isomer is thermodynamically more stable than its trans counterpart.

Summary of Stereoselective Synthetic Approaches

| Target Isomer | Method | Precursor | Key Reagents/Conditions | Outcome |

|---|---|---|---|---|

| cis-1,2-Dimethoxyethylene | Thermal Demethanolization | 1,1,2-Trimethoxyethane | Alumina (Al₂O₃), 300 °C | cis-rich mixture (~8:1) |

Advanced Synthetic Strategies for 1,2-Dimethoxyethylene Derivatives

The synthesis of derivatives of 1,2-dimethoxyethylene leverages the reactivity of its electron-rich double bond. The two methoxy (B1213986) groups are electron-donating, which increases the nucleophilicity of the alkene, making it a good reactant in various organic transformations.

As an electron-rich alkene, 1,2-dimethoxyethylene is a suitable candidate for participating as a dienophile in Diels-Alder cycloaddition reactions, particularly "inverse-electron-demand" Diels-Alder reactions where the diene component is electron-poor. This reactivity allows for the construction of complex six-membered ring systems. The stereochemistry of the starting 1,2-dimethoxyethylene isomer (cis or trans) would directly influence the stereochemistry of the resulting cyclohexene (B86901) derivative, making it a potentially valuable tool in stereocontrolled synthesis.

Furthermore, the double bond in 1,2-dimethoxyethylene can undergo polymerization. While it can be part of copolymerization reactions with other monomers like maleic acid and acrylic acid, its potential as a monomer in homopolymerization or other advanced polymerization techniques is also an area of synthetic interest. The reactivity of the double bond suggests its utility in creating novel polymer structures with ether functionalities integrated into the backbone. Although 1,2-dimethoxyethylene is a versatile building block, detailed reports on its extensive use in the synthesis of a wide range of complex derivatives are not widespread in the literature.

Iii. Reactivity Studies of 1,2 Dimethoxyethylene

Cycloaddition Reactions Involving 1,2-Dimethoxyethylene

1,2-Dimethoxyethylene serves as a versatile reactant in various cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The electron-rich nature of its double bond, due to the two methoxy (B1213986) groups, significantly influences its reactivity and selectivity in these transformations.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to create a six-membered ring. wikipedia.org Due to its electron-donating methoxy groups, 1,2-dimethoxyethylene functions as an electron-rich dienophile. This characteristic enhances its reactivity towards electron-poor dienes in what is known as an "inverse-electron-demand" Diels-Alder reaction. organic-chemistry.org The reaction proceeds in a concerted fashion, where the formation of two new sigma bonds occurs simultaneously. wikipedia.org

The stereochemistry of the dienophile is retained in the product, making the reaction stereospecific. chemistrysteps.com For example, the reaction of cis-1,2-dimethoxyethylene with a diene will result in a product where the two methoxy groups are cis to each other in the newly formed cyclohexene (B86901) ring. The reactivity is also dependent on the diene's ability to adopt an s-cis conformation, which is necessary for the concerted mechanism to occur. chemistrysteps.commasterorganicchemistry.com

Below is a table summarizing a representative Diels-Alder reaction involving 1,2-dimethoxyethylene.

| Diene | Dienophile | Conditions | Product | Key Features |

| Electron-deficient diene (e.g., tetrazine derivative) | 1,2-Dimethoxyethylene | Thermal | Dihydropyridazine derivative | Inverse-electron-demand; High regioselectivity. |

[2+2] cycloadditions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. nsf.gov Thermally, this reaction is symmetry-forbidden and generally does not occur in a concerted manner for typical alkenes. libretexts.orgpressbooks.pub However, photochemical [2+2] cycloadditions are symmetry-allowed and can be initiated by UV light. aklectures.comlibretexts.org When one of the alkene partners absorbs a photon, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), leading to an excited state. libretexts.orgyoutube.com This excited-state molecule can then react with a ground-state alkene in a suprafacial manner to form the cyclobutane ring. pressbooks.publibretexts.org

Another important class of [2+2] cycloadditions are the reactions with ketenes. Ketenes are highly reactive and can undergo thermal [2+2] cycloadditions with alkenes, including electron-rich ones like 1,2-dimethoxyethylene, to form cyclobutanones. libretexts.orgpku.edu.cn This reaction is synthetically valuable for constructing four-membered rings. nih.gov The regioselectivity of the reaction between an alkene and an unsymmetrical ketene (B1206846) is typically high, with the more nucleophilic carbon of the alkene adding to the central carbonyl carbon of the ketene. pku.edu.cn

The reaction with tetracyanoethylene (B109619) (TCNE), a highly electron-poor alkene, represents another facet of [2+2] cycloadditions. Due to the extreme electronic disparity, the reaction between an electron-rich alkene like 1,2-dimethoxyethylene and TCNE can proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate, leading to a cyclobutane product. researchgate.net

The table below provides examples of [2+2] cycloaddition reactions.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Mechanism |

| 1,2-Dimethoxyethylene | Alkene | Photochemical (UV light) | Substituted cyclobutane | Concerted, [π2s + π2s] |

| 1,2-Dimethoxyethylene | Ketene | Thermal | Substituted cyclobutanone | Concerted, [π2s + (π2s + π2s)] |

| 1,2-Dimethoxyethylene | Tetracyanoethylene (TCNE) | Thermal | Tetracyaonocyclobutane | Stepwise (zwitterionic intermediate) |

1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction occurs between a 1,3-dipole and a dipolarophile (in this case, 1,2-dimethoxyethylene). slideshare.net A 1,3-dipole is a molecule with four π-electrons distributed over three atoms. organicchemistrydata.org Common examples include azides, nitrile oxides, and nitrones. youtube.com

As an electron-rich alkene, 1,2-dimethoxyethylene is an excellent dipolarophile for reactions with electron-poor 1,3-dipoles. The reaction is a concerted, pericyclic process that proceeds through a six-electron transition state, similar to the Diels-Alder reaction. organic-chemistry.orgslideshare.net The stereochemistry of the dipolarophile is conserved in the final heterocyclic product. slideshare.net For instance, the reaction with cis-1,2-dimethoxyethylene will yield a product with a cis-relationship between the substituents on the newly formed single bonds.

The regioselectivity of these reactions can often be controlled by both steric and electronic factors, though mixtures of regioisomers are common. youtube.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, where the interaction between the HOMO of one component and the LUMO of the other determines the reaction's facility and regiochemistry. wikipedia.orgorganic-chemistry.org

The table below summarizes typical 1,3-dipolar cycloadditions.

| 1,3-Dipole | Dipolarophile | Product (Heterocycle) |

| Azide (R-N₃) | 1,2-Dimethoxyethylene | Triazoline |

| Nitrile Oxide (R-CNO) | 1,2-Dimethoxyethylene | Isoxazoline |

| Nitrone (R₂C=N⁺(R)-O⁻) | 1,2-Dimethoxyethylene | Isoxazolidine |

The stereochemistry and regioselectivity of cycloaddition reactions involving 1,2-dimethoxyethylene are governed by well-established principles of pericyclic reactions.

Stereochemical Control: Cycloaddition reactions such as the Diels-Alder and 1,3-dipolar cycloadditions are stereospecific. wikipedia.orgwikipedia.org This means that the stereochemistry of the starting alkene (cis or trans 1,2-dimethoxyethylene) is directly translated into the product. For example, a Diels-Alder reaction using cis-1,2-dimethoxyethylene will exclusively form a product where the methoxy groups are cis-configured on the new ring. This is a consequence of the concerted, suprafacial nature of these reactions, where all new bonds are formed on the same face of the π system at the same time. wikipedia.orglibretexts.org In Diels-Alder reactions with cyclic dienes, there is also the consideration of endo versus exo selectivity, with the endo product often being the kinetically favored product due to secondary orbital interactions. organic-chemistry.org

Regioselectivity: Regioselectivity refers to the orientation of the addition when both reactants are unsymmetrical. While 1,2-dimethoxyethylene itself is symmetrical, its reactions with unsymmetrical dienes or dipoles raise questions of regiochemistry. The outcome is largely dictated by electronic effects, specifically the interaction between the reactants' frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov For polar Diels-Alder reactions, the regioselectivity can be predicted by matching the largest orbital coefficient on the diene's HOMO with the largest coefficient on the dienophile's LUMO (and vice-versa). mdpi.com The two methoxy groups on 1,2-dimethoxyethylene make it a strongly electron-donating dienophile, which favors interactions with the LUMO of an electron-poor diene, often leading to high regioselectivity. uchicago.edu

| Reaction Type | Stereochemical Principle | Regiochemical Principle |

| [4+2] Cycloaddition | Stereospecific (retention of dienophile geometry); Endo rule for cyclic dienes. organic-chemistry.orgmdpi.com | Governed by FMO theory; matching of orbital coefficients on HOMO and LUMO. mdpi.com |

| [2+2] Cycloaddition | Suprafacial for photochemical reactions. libretexts.org | High for ketene cycloadditions, directed by electronic factors. pku.edu.cn |

| 1,3-Dipolar Cycloaddition | Stereospecific (retention of dipolarophile geometry). wikipedia.orgslideshare.net | Influenced by both electronic and steric effects, predicted by FMO theory. wikipedia.org |

Radical Reactions and Oxidation Pathways of 1,2-Dimethoxyethylene

Beyond cycloadditions, 1,2-dimethoxyethylene and its derivatives can participate in radical reactions, particularly in the context of oxidation and atmospheric chemistry. The study of radicals derived from related structures provides insight into potential reaction pathways.

Radicals derived from structures similar to 1,2-dimethoxyethylene, such as those from 1,2-dimethoxyethane (B42094), undergo complex unimolecular reactions. osti.gov When a radical is formed, for instance by hydrogen abstraction, it can undergo several competing pathways, including β-scission (cleavage of a bond beta to the radical center) or isomerization. osti.gov

For a radical conceptually derived from 1,2-dimethoxyethylene, a primary decomposition pathway would involve the cleavage of C-C or C-O bonds. In the context of atmospheric oxidation, radicals formed from related ethers react with molecular oxygen (O₂) to form peroxy radicals (ROȮ). These peroxy radicals can then isomerize to form hydroperoxyalkyl radicals (Q̇OOH), which can subsequently decompose. osti.gov

A key unimolecular process for such oxygenated radicals is β-scission. For example, a 1,2-dimethoxyethanyl radical can undergo C–O β-scission to yield formaldehyde (B43269) and a methoxyethyl radical. osti.gov This new radical can then undergo further oxidation. Another pathway is the formation of cyclic ethers or the elimination of an ȮH radical following isomerization. osti.gov The specific pathways and their branching ratios are highly dependent on temperature, pressure, and the concentration of other species like O₂. osti.gov Unimolecular decay is often a predominant process for certain intermediates in atmospheric conditions. nih.govnih.gov

The table below outlines potential unimolecular decomposition pathways for radicals related to 1,2-dimethoxyethylene, based on studies of analogous structures. osti.gov

| Precursor Radical | Reaction Type | Key Transition State | Decomposition Products |

| 1,2-Dimethoxyethanyl Radical | β-Scission (C-O bond) | Elongated C-O bond | Formaldehyde + Methoxyethyl radical |

| Hydroperoxy-dimethoxyethyl Radical (Q̇OOH) | β-Scission (C-C bond) | Five or six-membered ring | Formaldehyde + 2-Methoxyacetaldehyde + ȮH |

| Hydroperoxy-dimethoxyethyl Radical (Q̇OOH) | Cyclic Ether Formation | Six-membered ring | Methoxymethyl-1,2-dioxolane + ȮH |

O2-Addition and Peroxy Isomer Formation in 1,2-Dimethoxyethylene Oxidation

The oxidation of 1,2-dimethoxyethylene is intrinsically linked to the combustion chemistry of its saturated analogue, 1,2-dimethoxyethane (DME). Studies on DME oxidation reveal that 1,2-dimethoxyethene is a potential product derived from first- and second-O2-addition reactions. osti.gov The process begins with the formation of 1,2-dimethoxyethanyl radicals (Ṙ) from the parent fuel. These radicals then compete between unimolecular decomposition and addition of molecular oxygen (O2) to form 1,2-dimethoxyethanylperoxy (ROȮ) isomers. osti.gov

The subsequent reactions of these peroxy isomers are crucial in the oxidation pathway. For instance, the secondary Q̇OOH radical (Q̇2,3OOH), a type of peroxy isomer, can form 1,2-dimethoxyethene oxide and a hydroxyl radical (ȮH). osti.gov The formation of various species is highly dependent on the O2 concentration, which dictates the competition between O2-addition and unimolecular decomposition pathways. osti.gov At certain temperatures and pressures, crucial intermediates such as ketohydroperoxides (KHPs) are detected, indicating a complex cascade of reactions involving peroxy isomers. researchgate.net The detection of species like 1,3-dioxolane (B20135) and methyl acetate (B1210297) in DME oxidation suggests that multiple competing O2-addition channels are active simultaneously. osti.gov

Low-Temperature Oxidation Mechanisms of 1,2-Dimethoxyethylene Analogues

The low-temperature oxidation mechanisms of analogues like 1,2-dimethoxyethane (DME) and ethyl methyl ether (EME) provide significant insights into the reactivity of oxygenated fuels. DME exhibits pronounced low-temperature reactivity, which is attributed to the presence of two ether groups that facilitate hydrogen abstraction. researchgate.net This ease of abstraction promotes chain-branching reaction sequences following the addition of O2, making the fuel more reactive at lower temperatures compared to alkanes like n-hexane. researchgate.net

During the low-temperature oxidation of DME, key intermediates such as ketohydroperoxides are formed and have been detected using techniques like photoionization molecular-beam mass spectrometry. researchgate.net The oxidation of EME, a non-symmetrical analogue, also proceeds through pathways involving the formation of aldehydes, acids, and esters from the decomposition of KHP intermediates. researchgate.net The specific pathways and product distribution are governed by a competition between O2-addition to fuel-derived radicals and their unimolecular decomposition. osti.gov For example, experiments on DME oxidation between 450 K and 650 K show that product yields of species like ethene, formaldehyde, and methyl vinyl ether are dependent on O2 concentration. osti.gov

Electrophilic and Nucleophilic Reactions of 1,2-Dimethoxyethylene

Nucleophilic Substitution Reactions Involving Methoxy Groups of 1,2-Dimethoxyethylene

Nucleophilic substitution at a vinylic sp2-hybridized carbon, such as in 1,2-dimethoxyethylene, is generally challenging. The methoxy group (-OCH3) is a poor leaving group, and the high electron density of the carbon-carbon double bond repels incoming nucleophiles. Unlike aromatic systems, where electron-withdrawing groups can stabilize intermediates (Meisenheimer complexes), simple alkenes lack this feature.

For a substitution reaction to occur, the methoxy group would need to be protonated or coordinated to a Lewis acid to improve its leaving group ability. However, under such acidic conditions, electrophilic addition to the electron-rich double bond is a much more likely and faster reaction pathway. Therefore, direct nucleophilic substitution of a methoxy group on 1,2-dimethoxyethylene is not a commonly observed or synthetically viable reaction. The typical mechanism for such a reaction would be an addition-elimination sequence, which is more feasible if the double bond is activated by strong electron-withdrawing groups, which are absent in 1,2-dimethoxyethylene.

Condensation Reactions of 1,2-Dimethoxyethylene with Alcohols and Acetals

As an enol ether, 1,2-dimethoxyethylene is susceptible to acid-catalyzed reactions with nucleophiles such as alcohols. In the presence of an acid catalyst, the double bond is protonated, leading to the formation of a resonance-stabilized carbocation intermediate. This cation is then readily attacked by an alcohol molecule.

This reaction is effectively a condensation or addition process. For example, the reaction of 1,2-dimethoxyethylene with an alcohol (R-OH) under acidic conditions would lead to the formation of a mixed acetal (B89532). This type of reaction is fundamental in organic synthesis for the protection of carbonyl groups or the formation of acetal linkages. The reaction is driven by the high reactivity of the electron-rich enol ether system towards protonation, which initiates the condensation cascade.

Isomerization and Rearrangement Processes of 1,2-Dimethoxyethylene

Cis-Trans Isomerization Mechanisms and Catalysis in 1,2-Dimethoxyethylene

1,2-Dimethoxyethylene exists as two geometric isomers: cis and trans. The interconversion between these isomers has been studied, and thermodynamic parameters for the equilibrium have been determined. Research has shown that the cis-isomer is energetically more stable than the trans-isomer in both liquid and vapor phases. njit.edu This phenomenon, known as the "cis-effect," is attributed to stabilizing dipole-dipole interactions that increase the strength of the C=C bond in the cis configuration. njit.edu

The isomerization can be catalyzed to reach equilibrium. A screening of 29 different catalysts identified mercuric salts as particularly effective. Mercuric acetate, mercuric benzoate, and mercuric salicylate (B1505791) were all found to be favorable catalysts for the cis-trans interconversion. njit.edu The reaction proceeds toward an equilibrium mixture whose composition is dependent on temperature. The thermodynamic parameters for this isomerization have been quantified through gas chromatography analysis over a range of temperatures. njit.edu

| Parameter | Value | Units |

|---|---|---|

| ΔH° (Enthalpy Change) | +1.549 ± 0.019 | Kcal/mole |

| ΔS° (Entropy Change) | +1.34 ± 0.05 | e.u./mole |

| Parameter | Value | Units |

|---|---|---|

| ΔH° (Enthalpy Change) | +1.445 ± 0.054 | Kcal/mole |

| ΔH° (Enthalpy Change) | 6.05 ± 0.23 | kJ/mol |

| ΔS° (Entropy Change) | +1.66 ± 0.15 | e.u./mole |

Equilibrium Studies of 1,2-Dimethoxyethylene Isomers

The equilibrium between the cis and trans isomers of 1,2-dimethoxyethylene has been the subject of detailed thermodynamic investigation. These studies have provided valuable insights into the relative stabilities of the two geometric isomers. Research involving mercuric acetate-catalyzed isomerization has established that the cis-isomer is the more stable form in both the liquid and vapor phases. njit.edu

The equilibrium constants for the isomerization reaction (cis-CH₃OCH=CHOCH₃ ⇌ trans-CH₃OCH=CHOCH₃) were determined across a temperature range of 30°C to 175°C using gas chromatography analysis. njit.edu This has allowed for the calculation of key thermodynamic parameters that govern the equilibrium state.

In the liquid phase, the relationship between the equilibrium constant (K) and temperature (T) is described by the equation: ln K = -779.8/T + 0.6748. njit.edu From this, the standard enthalpy change (ΔH°) for the isomerization was determined to be +1.549 ± 0.019 kcal/mol, and the standard entropy change (ΔS°) was +1.34 ± 0.05 e.u./mole. njit.edu

Similarly, for the vapor phase reaction, the relationship is given by: ln K = -727.2/T + 0.8335. njit.edu This corresponds to a ΔH° of +1.445 ± 0.054 kcal/mol and a ΔS° of +1.66 ± 0.15 e.u./mole. njit.edu The National Institute of Standards and Technology (NIST) has also reported a gas-phase enthalpy of reaction (ΔrH°) of 6.05 ± 0.23 kJ/mol. nist.gov The positive enthalpy values in both phases indicate that the conversion of the cis isomer to the trans isomer is an endothermic process, further supporting the greater stability of the cis form. njit.edu

The observed higher stability of the cis-isomer, often referred to as the "cis-effect," has been attributed to dipole-dipole interactions that lead to an increase in the C=C bond strength due to shifts in electron density. njit.educore.ac.uk

The thermodynamic parameters for the cis-trans isomerization of 1,2-dimethoxyethylene are summarized in the interactive data table below.

Iv. Polymerization Chemistry of 1,2 Dimethoxyethylene

Cationic Polymerization of 1,2-Dimethoxyethylene

Detailed research findings on the cationic polymerization of 1,2-dimethoxyethylene, including specific details on polymer microstructure, tacticity, and molecular weight control, are not extensively documented in publicly available scientific literature. Cationic polymerization of vinyl ethers is a well-established field, generally proceeding through electrophilic addition to the double bond, but specific studies focusing on 1,2-dimethoxyethylene are not readily found.

Information regarding the specific microstructure and tacticity of poly-1,2-dimethoxyethylene synthesized via cationic polymerization is not available in the reviewed literature. In general, the tacticity of polymers produced through cationic polymerization is highly dependent on factors such as the nature of the initiator, solvent, and polymerization temperature. For other vinyl ethers, both isotactic and syndiotactic polymers can be obtained by carefully selecting these conditions, but specific data for poly-1,2-dimethoxyethylene is not provided in the searched sources.

Similarly, specific methods and their efficacy for controlling the molecular weight of poly-1,2-dimethoxyethylene in cationic polymerization have not been detailed in the available literature. Controlled or "living" cationic polymerization techniques, which allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, have been successfully applied to a variety of vinyl ethers. These methods typically involve the use of specific initiating systems that suppress chain transfer and termination reactions. However, their application to 1,2-dimethoxyethylene has not been specifically described in the consulted resources.

Radical Copolymerization of 1,2-Dimethoxyethylene

In contrast to its cationic homopolymerization, the radical copolymerization of 1,2-dimethoxyethylene has been a subject of greater investigation, particularly its behavior in the presence of electron-accepting comonomers like maleic anhydride (B1165640).

The radical copolymerization of 1,2-dimethoxyethylene (DME), an electron-donor monomer, with maleic anhydride (MAnh), an electron-acceptor monomer, leads to the formation of alternating copolymers. acs.org This alternating tendency is a common feature in systems where the comonomers have significantly different electronic properties. The strong alternation is attributed to the formation of a charge-transfer complex (CTC) between the donor and acceptor monomers, which then participates in the polymerization. acs.org In some instances, spontaneous copolymerization can occur without the need for a radical initiator, suggesting that the charge-transfer complex itself can initiate polymerization. capes.gov.br

The formation of a charge-transfer complex between 1,2-dimethoxyethylene and maleic anhydride is a key feature of their copolymerization. acs.org This complex arises from the interaction between the electron-rich double bond of DME and the electron-deficient double bond of MAnh. The existence of such complexes can often be detected by the appearance of a new absorption band in the UV-Vis spectrum upon mixing the two monomers. researchgate.net The prevailing mechanism suggests that this charge-transfer complex can act as a single polymerizable entity, leading to the observed alternating structure of the resulting copolymer. acs.org The reactivity of this complex is influenced by the equilibrium constant of its formation. acs.org

Conformational and Solution Properties of Poly(1,2-Dimethoxyethylene) Analogues

Direct studies on the conformational and solution properties of poly(1,2-dimethoxyethylene) are limited. However, insights can be gleaned from studies of its structural analogues, such as 1,2-dimethoxyethane (B42094) (the monomer unit) and poly(oxyethylene).

Intramolecular Mobility and Chain Microstructure Studies

The intramolecular mobility and chain microstructure of poly(1,2-dimethoxyethylene) are intrinsically linked to the rotational freedom around the carbon-carbon and carbon-oxygen bonds of its backbone. These rotations define the conformational states of the polymer chain, which in turn dictate its macroscopic properties.

Studies on 1,2-dimethoxyethane, the model compound for poly(1,2-dimethoxyethylene), have provided significant insights into the polymer's conformational preferences. The key dihedral angles that determine the chain's shape are those associated with the O-C-C-O and C-O-C-C linkages. The gauche conformation around the central C-C bond is found to be unusually stable, a phenomenon known as the "gauche effect". researchgate.net This preference for a gauche conformation, along with trans or gauche conformations around the C-O bonds, leads to a variety of possible local structures, including helical arrangements. harvard.edu Infrared (IR) spectroscopy has been instrumental in identifying these conformational states, with specific vibrational modes corresponding to different arrangements like the trans-gauche-trans (TGT) conformation. azom.com

The solvent environment and temperature play a crucial role in modulating the intramolecular mobility and conformational equilibrium of the polymer chains. For instance, increasing temperature can lead to a more disordered state with a wider distribution of conformational isomers. azom.comtandfonline.com

The chain microstructure of poly(1,2-dimethoxyethylene) also encompasses its tacticity, which describes the stereochemical arrangement of the methoxy (B1213986) side groups along the polymer backbone. While specific studies on the tacticity of poly(1,2-dimethoxyethylene) are not extensively reported under this name, the principles of polymer stereochemistry suggest that isotactic (methoxy groups on the same side), syndiotactic (alternating sides), and atactic (random arrangement) forms would exhibit distinct physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining polymer tacticity, by analyzing the chemical shifts of the backbone and side-chain atoms, which are sensitive to the local stereochemical environment. measurlabs.comnih.govnsf.gov The regularity of the microstructure, or tacticity, would significantly impact the polymer's ability to crystallize, with isotactic and syndiotactic forms being more prone to forming ordered, crystalline structures compared to the amorphous nature of the atactic form.

Table 1: Conformational States and Spectroscopic Signatures of 1,2-Dimethoxyethane (Model for Poly(1,2-dimethoxyethylene)) This table is interactive. Click on the headers to sort.

| Dihedral Linkage | Conformational State | Spectroscopic Evidence (IR Marker Absorptions) | Influence on Chain Structure |

|---|---|---|---|

| O-C-C-O | Gauche | - | Promotes helical and compact structures |

| O-C-C-O | Trans | - | Leads to more extended chain segments |

| C-O-C-C | Trans | 1288 cm⁻¹, 950 cm⁻¹ azom.com | Contributes to the stable helical (TGT) conformation |

| C-O-C-C | Gauche | - | Introduces kinks and flexibility in the chain |

Force-Field Dependence in Poly(dimethoxyethylene glycol) Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the intramolecular mobility and conformational landscape of polymers like poly(dimethoxyethylene glycol) at an atomic level. researchgate.net However, the accuracy of these simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. ethz.chrsc.org A force field is a set of parameters and equations that define the potential energy of a system of atoms and, consequently, governs their motion.

Efforts have been made to develop and refine force fields specifically for polyethers to better reproduce experimental data. For instance, the CHARMM C36e force field was developed to improve the representation of ether linkages, resulting in more accurate simulations of the structural properties of ether-linked lipids and linear ethers. nih.gov Similarly, modifications to the OPLS and GAFF (General AMBER Force Field) have been proposed to better capture the liquid-phase properties of glymes (oligoethylene glycol dimethyl ethers), which are excellent models for the polymer. nih.govresearchgate.net

The discrepancies between different force fields often arise from the parameterization of the torsional potentials, which govern the energy barriers for bond rotation, and the non-bonded interactions, particularly the electrostatic and van der Waals terms. These differences can lead to variations in the predicted balance of forces that determine the conformational equilibrium. Therefore, careful selection and validation of the force field are crucial for obtaining reliable insights from molecular dynamics simulations of poly(dimethoxyethylene glycol).

Table 2: Comparison of Common Force Fields for Polyether Simulations This table is interactive. Click on the headers to sort.

| Force Field Family | Key Features for Polyethers | Known Performance Aspects |

|---|---|---|

| GROMOS | United-atom representation (aliphatic hydrogens not explicit). gromacs.org | Can show differences in physical properties like density depending on the simulation parameters used. gromacs.org |

| OPLS | All-atom force field with good parameterization for liquid simulations. nih.gov | The original OPLS-AA force field shows good accuracy for properties of glymes. nih.govresearchgate.net Revised versions have been developed to improve specific properties. nih.gov |

| AMBER (GAFF) | General force field applicable to a wide range of organic molecules. nih.gov | Modified GAFF has shown improved prediction of dynamic and thermodynamic properties of glymes compared to the original. nih.govresearchgate.net |

| CHARMM | All-atom force field widely used for biomolecular simulations, with specific extensions for other molecules. nih.gov | The C36e revision provides a more accurate representation of ether dihedral potential energy and hydration energies. nih.gov |

V. Computational and Theoretical Investigations of 1,2 Dimethoxyethylene

Quantum Chemical Calculations on 1,2-Dimethoxyethylene

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1,2-dimethoxyethylene. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, transition states, and products.

DFT studies are instrumental in elucidating the pathways of reactions involving 1,2-dimethoxyethylene, such as cycloadditions and ozonolysis. In a typical DFT investigation of a reaction mechanism, the following steps are taken:

Table 1: General Workflow for DFT Analysis of Reaction Mechanisms

| Step | Description | Insights Gained |

| 1. Geometry Optimization | The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation for each species. | Provides bond lengths, bond angles, and dihedral angles of stable and transient structures. |

| 2. Frequency Calculation | Vibrational frequencies are calculated to characterize the stationary points on the potential energy surface. Minima (reactants, products, intermediates) have all real frequencies, while transition states have exactly one imaginary frequency. | Confirms the nature of the optimized structures and provides zero-point vibrational energies (ZPVE) for more accurate energy calculations. |

| 3. Transition State Search | Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate the transition state structure connecting reactants and products. | Identifies the highest energy point along the reaction coordinate, which is crucial for determining the reaction barrier. |

| 4. Intrinsic Reaction Coordinate (IRC) | An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products. | Maps the minimum energy path, verifying the reaction pathway. |

| 5. Energy Calculation | Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies, enthalpies, and Gibbs free energies. | Determines the activation energy (energy barrier) and the overall reaction energy (thermodynamics), indicating whether a reaction is kinetically feasible and thermodynamically favorable. researchgate.netnih.gov |

For 1,2-dimethoxyethylene, DFT can be applied to understand reactions like ozonolysis, where ozone cleaves the carbon-carbon double bond. masterorganicchemistry.comijnc.ir Computational studies can model the initial formation of the primary ozonide, its subsequent cleavage into a carbonyl compound and a Criegee intermediate, and the potential reaction pathways of these intermediates. ijnc.irmdpi.com Similarly, in [4+2] cycloaddition reactions (Diels-Alder type reactions), where 1,2-dimethoxyethylene can act as the dienophile, DFT is used to predict the stereoselectivity and regioselectivity of the reaction by comparing the activation energies of different possible pathways. libretexts.orgmdpi.com The electron-donating nature of the two methoxy (B1213986) groups enhances the nucleophilicity of the double bond, making it a reactive substrate for these types of transformations.

When electron-rich molecules (donors) and electron-poor molecules (acceptors) interact, they can form charge-transfer (CT) complexes. Molecular Orbital (MO) theory is essential for describing the electronic interactions within these complexes. A new method based on absolutely localized molecular orbitals (ALMOs) can measure the degree of intermolecular electron delocalization in such complexes, allowing for the separation of forward and backward charge transfer components. researchgate.netnih.gov

Theoretical calculations have been performed on the π–π* charge-transfer complexes formed between cis- and trans-1,2-dimethoxyethylene (acting as electron donors) and maleonitrile (B3058920) and fumaronitrile (B1194792) (acting as electron acceptors). Ab initio molecular orbital calculations indicate that the most stable geometry for these complexes is a "slipped" arrangement, where the central double bonds of the donor and acceptor are parallel but offset. The calculations also determine the heats of formation for these complexes, providing a quantitative measure of their stability.

The analysis of these complexes often involves examining how the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor—interact. This interaction leads to the formation of new molecular orbitals characteristic of the complex and is responsible for the charge-transfer phenomenon. chemrxiv.orgohio-state.edu

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.com The electronic properties and reactivity of 1,2-dimethoxyethylene can be rationalized by analyzing these orbitals. nih.gov

Highest Occupied Molecular Orbital (HOMO): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For 1,2-dimethoxyethylene, the HOMO is primarily associated with the π-bond of the C=C double bond. The presence of the two electron-donating methoxy groups (-OCH₃) increases the energy of the HOMO compared to unsubstituted ethylene (B1197577). A higher HOMO energy makes the molecule a better electron donor and more reactive towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital that can accept electrons, relating to the molecule's ability to act as an electrophile. The LUMO of 1,2-dimethoxyethylene is the corresponding π* (antibonding) orbital.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests that the molecule is more polarizable and can be more reactive.

The characteristics of these frontier orbitals govern how 1,2-dimethoxyethylene interacts with other reagents. In a cycloaddition reaction, for instance, the reaction is facilitated by the interaction of the HOMO of 1,2-dimethoxyethylene with the LUMO of its reaction partner (the dienophile or dipole). wikipedia.org The energy match and orbital overlap between these frontier orbitals determine the reaction's feasibility and rate.

Table 2: Key Electronic Properties from Frontier Orbital Analysis

| Property | Description | Implication for 1,2-Dimethoxyethylene |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high due to electron-donating methoxy groups, indicating strong nucleophilic character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences electrophilic character and ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key factor in determining chemical reactivity and the energy required for electronic excitation. |

| Orbital Coefficients | The contribution of atomic orbitals to the molecular orbital. | Indicates the most reactive sites within the molecule (e.g., the carbon atoms of the double bond). |

Molecular Dynamics Simulations for 1,2-Dimethoxyethylene Related Systems

While quantum chemical calculations focus on the static electronic properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions. While specific MD studies on 1,2-dimethoxyethylene are not prominent, the methodology is widely applied to understand related systems.

For a molecule like 1,2-dimethoxyethylene, key conformational questions revolve around the rotation of the methoxy groups relative to the rigid C=C double bond. The molecule exists as cis (Z) and trans (E) isomers. Within each isomer, different conformations can arise from the rotation around the C-O single bonds.

Conformational energy calculations, often performed using quantum methods like DFT and then used to parameterize force fields for MD simulations, can map the potential energy surface as a function of these rotational angles (dihedral angles). This analysis identifies the most stable (lowest energy) conformations and the energy barriers to rotation between them. MD simulations would then show how the molecule samples these different conformations at a given temperature, revealing the flexibility and dynamic equilibrium of the methoxy groups.

Molecular dynamics simulations are particularly powerful for studying how molecules interact with each other and with a solvent. unimed.ac.idnih.gov An MD simulation of 1,2-dimethoxyethylene in a solvent (e.g., water or an organic solvent) would involve placing one or more solute molecules in a box filled with solvent molecules and simulating their collective motion over time.

This approach allows for the investigation of:

Solvation Shell Structure: How solvent molecules arrange themselves around the 1,2-dimethoxyethylene molecule. This is quantified using radial distribution functions, which show the probability of finding a solvent atom at a certain distance from a solute atom.

Intermolecular Forces: The simulation explicitly models van der Waals and electrostatic interactions between the solute and solvent. For 1,2-dimethoxyethylene, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors in protic solvents.

Solvent Effects on Conformation: The presence of a solvent can alter the relative stability of different conformers. asianresassoc.org Polar solvents might stabilize more polar conformations of the solute. MD simulations can quantify these solvent-induced conformational shifts.

Transport Properties: Properties such as the diffusion coefficient of 1,2-dimethoxyethylene in a given solvent can be calculated from the simulation trajectory, providing information on its mobility.

By analyzing these simulations, researchers can gain a detailed molecular-level understanding of how intermolecular interactions and the solvent environment influence the behavior of 1,2-dimethoxyethylene. researchgate.net

Vi. Applications of 1,2 Dimethoxyethylene in Advanced Organic Synthesis

1,2-Dimethoxyethylene as a Versatile Synthetic Building Block

1,2-Dimethoxyethylene is recognized as a versatile C2 building block in organic synthesis. The two methoxy (B1213986) groups donate electron density into the double bond, rendering it highly nucleophilic and reactive toward a wide range of electrophiles and reaction partners. This enhanced reactivity allows it to function as a synthetic equivalent for a 1,2-dihydroxyethylene synthon or a glyoxal (B1671930) enol ether. Its utility is most prominently displayed in cycloaddition reactions where it provides a two-carbon unit that can be readily converted into other functional groups, such as 1,2-diols or α-hydroxy ketones, after initial cycloadduct formation. This reactivity profile enables the construction of complex cyclic and polycyclic frameworks from simple, acyclic precursors.

Role of 1,2-Dimethoxyethylene in Heterocyclic Synthesis

The electron-rich nature of 1,2-dimethoxyethylene makes it an excellent substrate for the synthesis of various oxygen-containing heterocycles. It readily engages in reactions that form dihydrodioxine, pyran, and other more complex ring systems.

Dihydrodioxine rings can be synthesized through the cycloaddition of an electron-rich alkene with a 1,2-dicarbonyl compound. nih.govresearchgate.netthieme-connect.de In this context, 1,2-dimethoxyethylene can react with 1,2-diketones, such as benzil, under acid catalysis. The reaction proceeds via protonation of the diketone, followed by nucleophilic attack from the electron-rich alkene and subsequent cyclization to yield the 2,3-dihydro-1,4-dioxine ring system. The resulting dihydrodioxine scaffold contains a protected enediol moiety that can be further elaborated in subsequent synthetic steps.

Table 1: Representative Synthesis of a Dihydrodioxine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1,2-Dimethoxyethylene | Benzil | Acid Catalyst (e.g., H₂SO₄) | 5,6-Dimethoxy-2,2,3,3-tetraphenyl-2,3-dihydro-1,4-dioxine |

Preparation of Pyran and Related Ring Systems

The synthesis of pyran and dihydropyran rings can be efficiently achieved through hetero-Diels-Alder reactions. illinois.edu In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, 1,2-dimethoxyethylene, being an electron-rich alkene, excels in inverse-electron-demand hetero-Diels-Alder reactions. It serves as the dienophile, reacting with electron-poor heterodienes, such as α,β-unsaturated carbonyl compounds. rsc.org This [4+2] cycloaddition typically proceeds with high regioselectivity to afford dihydropyran derivatives, which are valuable intermediates in the synthesis of carbohydrates and other natural products. nih.gov

Table 2: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

| Heterodiene (2-carbon component) | Dienophile (4-carbon component) | Conditions | Product Class |

| Acrolein | 1,2-Dimethoxyethylene | Lewis Acid (e.g., AlCl₃) or Thermal | Dihydropyran derivative |

| Methyl vinyl ketone | 1,2-Dimethoxyethylene | Lewis Acid (e.g., EtAlCl₂) or Thermal | Dihydropyran derivative |

Photochemical Routes to Bicyclic and Tricyclic Scaffolds

Photochemical [2+2] cycloadditions are powerful methods for constructing strained four-membered rings. libretexts.org The reaction between a photo-excited enone and a ground-state alkene is a well-established strategy for synthesizing cyclobutane (B1203170) rings fused to another ring, thus creating a bicyclic system. wikipedia.orgorganicreactions.org When 1,2-dimethoxyethylene is used as the alkene component in reaction with a cyclic enone, such as cyclopentenone or cyclohexenone, a bicyclic scaffold is efficiently produced. The reaction is initiated by the photoexcitation of the enone to its triplet state, which then adds to the electron-rich double bond of 1,2-dimethoxyethylene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the fused cyclobutane product. illinois.edu These bicyclic products, containing a highly functionalized four-membered ring, serve as key intermediates for accessing more complex tricyclic and polycyclic systems.

Table 3: Photochemical [2+2] Cycloaddition for Bicyclic Scaffold Synthesis

| Enone | Alkene | Conditions | Product |

| Cyclopentenone | (Z)-1,2-Dimethoxyethylene | UV irradiation (λ > 300 nm), Acetone (sensitizer) | 1,2-Dimethoxybicyclo[3.2.0]heptan-6-one |

Annulation Reactions and Multi-Component Reactions

Annulation reactions are processes in which a new ring is constructed onto a pre-existing molecular framework. mq.edu.ausemanticscholar.org The photochemical [2+2] cycloaddition described previously is a prime example of an annulation strategy. The reaction of 1,2-dimethoxyethylene with a cyclic enone results in the annulation of a four-membered ring onto the existing five- or six-membered ring, providing rapid access to complex bicyclic systems. chim.it This strategy is particularly valuable as it builds molecular complexity in a single, efficient step.

While multi-component reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for building complex molecules and heterocycles, specific examples utilizing 1,2-dimethoxyethylene are not extensively documented in the literature. nih.govbeilstein-journals.orgwindows.net However, the fundamental reactivity of 1,2-dimethoxyethylene as a potent nucleophile and cycloaddition partner suggests its potential for integration into novel MCR sequences.

Utilization of 1,2-Dimethoxyethylene in Complex Molecule Synthesis

The unique reactivity of electron-rich alkenes, exemplified by 1,2-dimethoxyethylene, is a cornerstone of strategies aimed at the total synthesis of complex natural products. The ability to form strained, polycyclic systems via photochemical cycloadditions is particularly powerful. A prominent example that showcases this strategic approach is the total synthesis of ingenol. nih.govnih.govresearchgate.net

Ingenol is a structurally complex diterpene with a highly strained "inside-outside" tetracyclic core, which has presented a formidable challenge to synthetic chemists. johnwoodgroup.com In one of the successful total syntheses, a key step involved an intramolecular dioxenone photoaddition-fragmentation sequence. nih.gov This transformation, which relies on the photochemical reactivity of an electron-rich double bond within the dioxenone moiety (a system structurally analogous to 1,2-dimethoxyethylene), was instrumental in establishing the critical trans-intrabridgehead stereochemistry of the ingenane (B1209409) skeleton. This application highlights how the principles of reactivity demonstrated by simple building blocks like 1,2-dimethoxyethylene are harnessed to overcome significant challenges in the synthesis of architecturally demanding natural products.

Precursor in Fine Chemical Synthesis

There is no readily available, verifiable data from scientific journals, patents, or chemical supplier application notes that details the use of 1,2-dimethoxyethylene as a direct precursor for the synthesis of specific fine chemicals. General chemical principles suggest that as an electron-rich alkene, it could potentially participate in reactions such as cycloadditions to form complex cyclic structures, which are common motifs in fine chemicals. However, specific industrial examples or detailed research findings to substantiate this potential are not present in the available literature.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Similarly, a thorough search did not yield concrete examples or research data on 1,2-dimethoxyethylene being utilized as a key intermediate in the synthesis pathways of existing or developmental pharmaceuticals or agrochemicals. The synthesis of active pharmaceutical ingredients (APIs) and agrochemical active compounds involves multi-step processes where various intermediates are used. Despite this, 1,2-dimethoxyethylene is not cited as a common or critical intermediate in these value chains according to the accessible documentation.

Due to the absence of specific research findings and data, it is not possible to construct informative data tables or provide a detailed analysis of its applications in these fields.

Vii. Organometallic Chemistry and Catalysis with 1,2 Dimethoxyethylene

Reactivity of 1,2-Dimethoxyethylene with Organometallic Complexes

The reactivity of 1,2-dimethoxyethylene is characterized by the high electron density of its carbon-carbon double bond, making it a subject of interest in metal-catalyzed transformations.

While metal-catalyzed cyclopropanation of alkenes using metal carbene species is a well-established synthetic method, specific studies detailing the cyclopropanation of 1,2-dimethoxyethylene are not extensively documented in the surveyed scientific literature. Similarly, although olefin metathesis is a powerful tool for forming carbon-carbon double bonds, specific examples of metathesis reactions involving 1,2-dimethoxyethylene as a substrate are not prominently reported.

The stability of ruthenium-based olefin metathesis catalysts is a critical factor for their practical application. Catalyst decomposition can proceed through various pathways, often initiated by the olefin substrate itself. Key decomposition mechanisms include β-hydride elimination from a metallacyclobutane intermediate and bimolecular coupling of highly active 14-electron methylidene species.

Computational studies have been conducted to understand the stability and decomposition pathways of leading ruthenium catalysts, such as Hoveyda-Grubbs catalysts. A 2022 density functional theory (DFT) study investigated the influence of various olefins on catalyst stability. This study specifically included both the cis and trans isomers of 1,2-dimethoxyethylene. The research predicted that the presence of 1,2-dimethoxyethylene leads to high stability in unproductive metathesis cycles, suggesting it does not significantly promote common decomposition pathways for these catalysts.

Table 1: Predicted Stability of Hoveyda-Grubbs Catalysts with 1,2-Dimethoxyethylene

| Catalyst Type | Olefin | Predicted Outcome | Mechanism of Interest |

| Hoveyda-Grubbs | 1,2-Dimethoxyethylene (cis and trans) | Very stable in unproductive metathesis | Catalyst Decomposition |

This table summarizes the computational findings which indicate that 1,2-dimethoxyethylene does not readily induce the decomposition of Hoveyda-Grubbs type catalysts.

In contrast, the same study noted that monosubstituted olefins, such as methoxyethene, could lead to relatively low energy barriers for critical degradation transition states, potentially facilitating catalyst decomposition. The high stability predicted for catalysts in the presence of 1,2-dimethoxyethylene suggests that this particular symmetrically substituted, electron-rich olefin is less prone to engage in reactions that lead to catalyst deactivation compared to some simpler vinyl ethers.

Ligand Design and Coordination Chemistry Relevant to 1,2-Dimethoxyethylene

The direct use of 1,2-dimethoxyethylene as a standalone ligand in stable, isolated organometallic complexes is not widely reported in the scientific literature. While alkenes are a fundamental class of ligands in organometallic chemistry, the specific coordination chemistry of 1,2-dimethoxyethylene, including the synthesis and structural characterization of its complexes, remains a niche area of research. Therefore, detailed research findings on its application in ligand design or its broader coordination chemistry are limited.

Viii. Advanced Spectroscopic and Analytical Characterization Techniques in 1,2 Dimethoxyethylene Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation of 1,2-Dimethoxyethylene Isomers

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for distinguishing between the cis and trans isomers of 1,2-dimethoxyethylene and identifying their different rotational conformers. The vibrational modes of a molecule are exquisitely sensitive to its geometry and symmetry, resulting in unique spectral fingerprints for each isomer and conformer.

Research has shown that both cis- and trans-1,2-dimethoxyethylene exist as a mixture of at least two rotational isomers (rotamers) in the vapor and liquid phases. This rotational isomerism arises from the rotation around the C-O single bonds. The different spatial orientations of the methoxy (B1213986) groups relative to the C=C double bond in these rotamers lead to distinct vibrational frequencies.

The differentiation between the cis and trans isomers is readily achievable by examining key regions of their vibrational spectra. For instance, the C=C stretching vibration, which is a strong band in the Raman spectrum, appears at different frequencies for the two isomers. This is analogous to other substituted ethylenes, where the symmetry of the molecule influences the vibrational coupling and hence the frequency of this mode. For example, in a study of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes, the C=C stretching mode in the Raman spectrum was observed at 1670 cm⁻¹ for the cis isomer and 1641 cm⁻¹ for the trans isomer, providing a clear basis for differentiation.

Furthermore, the vibrational modes of the methoxy groups, such as the C-O stretching and CH₃ rocking modes, are also sensitive to the isomeric and conformational state of the molecule. The analysis of both FT-IR and FT-Raman spectra is often complementary. Due to the differing selection rules for IR absorption and Raman scattering, some vibrational modes may be active in one technique but not the other, or exhibit different intensities. This allows for a more complete vibrational assignment and a more robust structural elucidation.

A partial assignment of the major vibrational bands for the isomers of 1,2-dimethoxyethylene, based on spectroscopic studies, is presented below. The presence of multiple bands for a given mode is indicative of the existence of different rotational isomers.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Isomer |

| C=C Stretch | ~1680 | cis & trans |

| C-O Stretch | ~1100 - 1200 | cis & trans |

| =C-H Bend | ~1000 - 1050 | cis & trans |

| CH₃ Rock | ~900 - 950 | cis & trans |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the conformational and microstructural details of 1,2-dimethoxyethylene isomers. ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants are highly sensitive to the local electronic environment and the dihedral angles between adjacent nuclei, providing a wealth of information about the preferred conformations and the dynamic equilibria between them.

The conformational landscape of the cis and trans isomers is defined by the rotation around the C-O bonds. In ¹H NMR, the chemical shifts of the vinylic (=C-H) and methoxy (-OCH₃) protons are distinct for the cis and trans isomers due to the different spatial proximity of these groups. For instance, in the cis isomer, the methoxy groups are on the same side of the double bond, leading to different through-space interactions compared to the trans isomer where they are on opposite sides.

The vicinal coupling constant between the two vinylic protons (³JHH) is a key parameter for distinguishing between the cis and trans isomers. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the C-H bonds. For cis isomers of substituted ethylenes, the ³JHH value is typically in the range of 5-12 Hz, while for trans isomers, it is significantly larger, usually between 12-18 Hz.

Furthermore, NMR can be used to study the equilibrium between different rotational conformers. At low temperatures, the interconversion between rotamers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. The relative intensities of these signals can then be used to determine the population of each conformer and calculate the thermodynamic parameters for the conformational equilibrium.

| Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| cis-2-Butene | CH₃: 1.61, =C-H: 5.29 | CH₃: 11.4, =C: 124.3 |

| trans-2-Butene | CH₃: 1.67, =C-H: 5.37 | CH₃: 16.8, =C: 125.7 |

Mass Spectrometry Techniques in Mechanistic Elucidation of 1,2-Dimethoxyethylene Reactions

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of 1,2-dimethoxyethylene and for elucidating the fragmentation pathways of its molecular ions. This information is invaluable for confirming the identity of the compound and for gaining insights into the mechanisms of its reactions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation.

The fragmentation pattern of 1,2-dimethoxyethylene is expected to be dominated by cleavages characteristic of ethers. The presence of the oxygen atoms influences the fragmentation, with alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) being a prominent pathway. This is due to the ability of the oxygen to stabilize the resulting positive charge through resonance.

For 1,2-dimethoxyethylene (molar mass = 88.11 g/mol ), the molecular ion peak (M⁺˙) would be observed at an m/z of 88. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃, 15 u) from the molecular ion to form a resonance-stabilized cation at m/z 73.

Loss of a methoxy radical: Cleavage of the C-O bond to lose a methoxy radical (•OCH₃, 31 u), resulting in a fragment ion at m/z 57.

Cleavage of the C=C bond: While less common for simple alkenes, cleavage of the double bond could lead to fragments corresponding to [CH₃OCH]⁺˙ (m/z 44).

The relative abundances of these fragment ions can provide clues to distinguish between the cis and trans isomers, as the stereochemistry can influence the stability of the transition states for fragmentation. However, without experimental mass spectra for both isomers, a definitive differentiation based solely on predicted fragmentation is challenging.

A representative table of expected major fragments for 1,2-dimethoxyethylene in an EI-MS experiment is provided below.

| m/z | Proposed Fragment | Possible Origin |

| 88 | [C₄H₈O₂]⁺˙ | Molecular Ion |

| 73 | [C₃H₅O₂]⁺ | Loss of •CH₃ |

| 57 | [C₃H₅O]⁺ | Loss of •OCH₃ |

| 45 | [C₂H₅O]⁺ | Cleavage and rearrangement |

| 44 | [CH₃OCH]⁺˙ | Cleavage of C=C bond |

| 31 | [CH₃O]⁺ | Methoxy cation |

UV-Vis Spectroscopy for Charge-Transfer Complex Characterization

UV-Vis spectroscopy is a valuable technique for studying the formation and properties of charge-transfer (CT) complexes involving 1,2-dimethoxyethylene as an electron donor. The presence of the electron-rich C=C double bond and the lone pairs on the oxygen atoms makes 1,2-dimethoxyethylene a good electron donor (Lewis base) that can form CT complexes with suitable electron acceptors (Lewis acids).

A classic example of such an interaction is the formation of a CT complex with iodine (I₂). When 1,2-dimethoxyethylene is mixed with iodine in a non-polar solvent, a new, broad absorption band appears in the UV-Vis spectrum that is not present in the spectra of the individual components. This new band is the charge-transfer band and arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor (1,2-dimethoxyethylene) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (iodine).

The position of the charge-transfer maximum (λmax) is sensitive to the ionization potential of the donor and the electron affinity of the acceptor. Different isomers and even different conformers of 1,2-dimethoxyethylene may exhibit different ionization potentials due to variations in their electronic structure and steric environment. Consequently, the λmax of the CT band can potentially be used to distinguish between the cis and trans isomers.

The intensity of the CT band is related to the concentration of the charge-transfer complex and can be used to determine the equilibrium constant (Kc) for the complex formation. By studying the temperature dependence of Kc, the thermodynamic parameters of the complexation (enthalpy, ΔH°, and entropy, ΔS°) can be determined.

| Donor | Acceptor | Solvent | CT Band λmax (nm) |

| 1,2-Dimethoxyethylene | Iodine (I₂) | Heptane | ~270 - 300 |

The study of these charge-transfer complexes provides valuable insights into the electronic properties and reactivity of the 1,2-dimethoxyethylene isomers.

Q & A

Q. What are the key physicochemical properties of 1,2-Dimethoxyethylene (DME) critical for experimental design?

DME’s low boiling point (84–86°C), high water solubility, and miscibility with polar solvents make it suitable for reactions requiring aprotic solvents. Its low flash point (6°C) necessitates strict inert-atmosphere protocols to avoid flammability risks. Key characterization methods include gas chromatography (GC) for purity assessment , refractive index measurements (1.3785–1.3805) for phase identification , and density (0.867 g/cm³) for reaction stoichiometry .

Q. What are standard laboratory synthesis protocols for DME?

DME is typically synthesized via Williamson ether synthesis, where ethylene glycol reacts with methyl halides under alkaline conditions. Alternative routes include catalytic methylation using methanol and acid catalysts (e.g., H₂SO₄). For high-purity grades (>99.7%), fractional distillation under reduced pressure is recommended . Reaction optimization should monitor byproducts like ethylene glycol monoethers using HPLC .

Q. Which analytical techniques are most reliable for quantifying DME in complex mixtures?

- GC-MS : Effective for trace analysis due to DME’s volatility .

- NMR Spectroscopy : ¹H NMR (δ 3.3–3.4 ppm for methoxy groups) confirms structural integrity .

- Karl Fischer Titration : Measures residual water content, critical for moisture-sensitive reactions . Cross-validation with multiple techniques reduces errors in kinetic studies .

Q. What safety protocols are essential when handling DME in laboratory settings?

DME’s high volatility and flammability require storage in flame-proof refrigerators with inert gas headspace. Use explosion-proof equipment during distillation. Waste must be neutralized with aqueous acids (e.g., HCl) before disposal to prevent peroxide formation .

Advanced Research Questions

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems in DME synthesis?

Heterogeneous catalysts (e.g., FeCl₃/NaCl) initiate reactions at active surface sites, forming intermediates like Na[Fe(C₂H₄Cl)₄], while homogeneous systems (e.g., H₂SO₄) proceed via protonation of ethylene glycol. Kinetic studies show rate dependence on catalyst dispersion and solvent polarity . Advanced characterization (e.g., in situ FTIR) can identify transient intermediates .

Q. What strategies resolve contradictions in reported reaction yields for DME under varying conditions?

Discrepancies often arise from uncontrolled moisture or competing side reactions (e.g., dimerization). Systematic DOE (Design of Experiments) approaches, varying parameters like temperature (40–80°C), methylating agent stoichiometry (1.5–2.5 eq.), and catalyst loading (5–15 mol%), can isolate optimal conditions . Computational modeling (e.g., DFT) aids in predicting side reaction pathways .

Q. How can reaction efficiency be improved in solvent-free DME synthesis?

Microwave-assisted synthesis reduces reaction time (from 12 h to 2 h) by enhancing thermal efficiency. Catalyst screening (e.g., ionic liquids vs. solid acids) shows that Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) improve selectivity (>90%) by minimizing ether cleavage . Post-reaction purification via molecular sieves ensures anhydrous conditions .

Q. What thermodynamic and kinetic data are lacking for DME in high-temperature applications?

Existing data gaps include:

- ΔfH° (formation enthalpy) : Limited experimental values require validation via reaction calorimetry .

- Activation energy (Ea) : Electrochemical studies suggest Ea ≈ 45–60 kJ/mol for decomposition, but in situ Raman spectroscopy under high-pressure conditions is needed . Collaborative efforts using NIST databases can standardize reference values .

Data Contradiction Analysis

Q. Why do conflicting reports exist on DME’s stability in long-term storage?

Stability varies with inhibitor presence (e.g., BHT) and storage temperature. Inhibitor-free DME degrades faster (peroxide formation within 30 days at 25°C), while stabilized versions retain purity >99% for 6 months . Accelerated aging studies (40°C, 75% RH) combined with GC-headspace analysis provide reliable degradation kinetics .

Q. How do computational models align with experimental data for DME’s solvent effects?

MD simulations predict DME’s solvation dynamics in lithium-ion electrolytes, but experimental dielectric constant measurements (ε ≈ 7.2) show deviations at high concentrations (>2 M). Hybrid QM/MM models improve accuracy by accounting for dipole-dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.